S-(+)-Arundic Acid-d3 is a deuterated derivative of arundic acid, a compound that has garnered attention due to its potential therapeutic applications, particularly in neurodegenerative diseases. The presence of deuterium in its structure enhances its stability and alters its pharmacokinetic properties compared to the non-deuterated form. This compound is primarily classified as a pharmaceutical agent with neuroprotective properties.
S-(+)-Arundic Acid-d3 is synthesized in laboratory settings, typically through chemical reactions that involve the modification of existing compounds to incorporate deuterium. It is available from various chemical suppliers and is often used in research settings to study its biological effects and mechanisms of action.
This compound falls under the category of organic compounds with specific relevance in medicinal chemistry. It is classified as a carboxylic acid and is part of a broader class of compounds known for their roles in modulating biological pathways.
The synthesis of S-(+)-Arundic Acid-d3 typically involves the following steps:
The reaction conditions often require careful control of temperature and pressure to ensure optimal yields. Solvents such as deuterated dimethyl sulfoxide (DMSO) or deuterated water may be used to facilitate the reaction while minimizing contamination from non-deuterated hydrogen.
S-(+)-Arundic Acid-d3 has a molecular formula that includes carbon, hydrogen (with deuterium replacing some hydrogen atoms), nitrogen, and oxygen. The presence of deuterium alters the physical properties slightly compared to its non-deuterated counterpart.
S-(+)-Arundic Acid-d3 can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism by which S-(+)-Arundic Acid-d3 exerts its effects involves modulation of neuroinflammatory pathways. It is believed to interact with specific receptors involved in neuronal protection and repair processes.
Research indicates that S-(+)-Arundic Acid-d3 may inhibit harmful pathways activated during neurodegenerative processes, potentially protecting dopaminergic neurons from damage.
S-(+)-Arundic Acid-d3 is primarily utilized in research settings focused on:
S-(+)-Arundic Acid-d3 (Synonyms: (S)ONO-2506-d3; (S)-2-Propyloctanoic acid-d3) is a deuterated analog of the neuroprotective agent S-(+)-Arundic Acid. Its molecular formula is C₁₁H₁₉D₃O₂, with a molecular weight of 189.30 g/mol (compared to 186.29 g/mol for the non-deuterated form). The compound features three deuterium atoms (d3) strategically incorporated at the alpha-carbon position adjacent to the carboxylic acid functional group (Fig. 1) [1] [5].
The deuterium labeling serves as a stable isotopic tracer, enabling precise tracking of the compound's metabolic fate in biological systems using mass spectrometry or NMR. The C-D bonds exhibit greater bond dissociation energy (~443 kJ/mol) compared to C-H bonds (~412 kJ/mol), resulting in the deuterium kinetic isotope effect (DKIE). This effect can significantly slow enzymatic metabolism at the deuterated sites, potentially enhancing the compound's metabolic stability and prolonging its half-life in vivo [1] [6].
Table 1: Molecular Characteristics of S-(+)-Arundic Acid-d3
Property | Value |
---|---|
CAS Registry Number | Not specified (Parent: 807363-10-6) |
Molecular Formula | C₁₁H₁₉D₃O₂ |
Exact Mass | 189.30 g/mol |
Isotopic Purity | ≥98% atom D (typical) |
Labeling Position | Alpha-carbon (CHD₂ group) |
The bioactivity of Arundic Acid is highly dependent on its stereochemical configuration. The naturally occurring S-enantiomer exhibits superior pharmacological activity compared to the R-enantiomer. This stereospecificity arises from differential interactions with biological targets, particularly astrocytes, which modulate neurotrophic factors like S-100β protein [4].
X-ray crystallographic and NMR analyses confirm that the chiral center at C2 adopts an (S)-configuration. This spatial arrangement optimizes binding to target proteins involved in astrocyte modulation, potentially through:
Deuteration at the alpha position does not alter the stereochemical configuration but may influence the compound's conformational dynamics. The increased mass of deuterium slightly alters vibrational frequencies and rotational barriers, potentially affecting the energy landscape of drug-receptor interactions. However, studies confirm that the (S)-configuration remains the primary determinant of bioactivity, with deuteration primarily modifying pharmacokinetic behavior [4] [5].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: